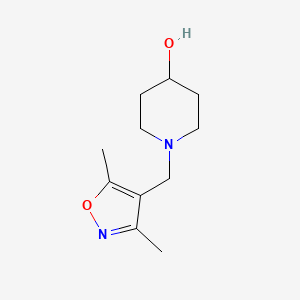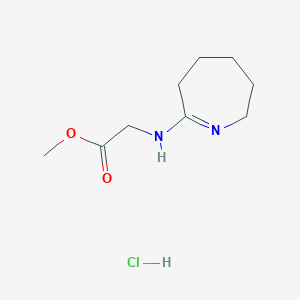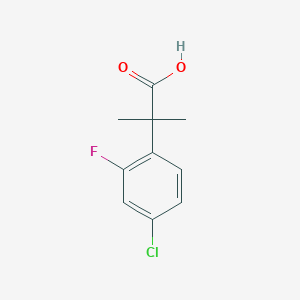
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid
Descripción general
Descripción
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid, commonly referred to as 2-CMP, is an organic acid with a variety of applications in scientific research. It is a colorless, water-soluble substance with a molecular formula of C8H7ClF2O2. 2-CMP is an important intermediate in the synthesis of various pharmaceuticals and other compounds, and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Research focuses on the synthesis of complex molecules, which are key intermediates for the manufacture of various pharmaceutical and agricultural chemicals. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, showcases the importance of developing efficient synthetic routes for halogenated biphenyls, which share structural similarities with 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid. Such synthetic methodologies can be pivotal for the large-scale production of related compounds, demonstrating the compound's relevance in chemical manufacturing and research (Qiu et al., 2009).
Environmental Fate and Toxicity
The study of similar compounds, such as 2,4-D and other phenoxy herbicides, provides insights into the environmental fate, sorption behavior, and potential toxicological effects of structurally related chemicals. Understanding the sorption of these herbicides to soil, organic matter, and minerals helps to assess the environmental impact and persistence of related compounds, indicating the significance of researching the environmental behavior of chloro-fluorochemicals (Werner et al., 2012).
Fluorinated Compounds in Environmental and Health Contexts
The examination of fluorinated alternatives to legacy pollutants, such as per- and polyfluoroalkyl substances (PFAS), is crucial. Studies focusing on the occurrence, fate, and potential toxic effects of novel fluorinated chemicals, including their environmental persistence and bioaccumulation potential, highlight the importance of research on compounds like 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid in understanding and mitigating the risks associated with fluorinated pollutants (Wang et al., 2019).
Safety and Hazards
The safety data sheet for the related compound “4-Chloro-2-fluorophenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPPRRNODFGFNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1426613.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1426614.png)
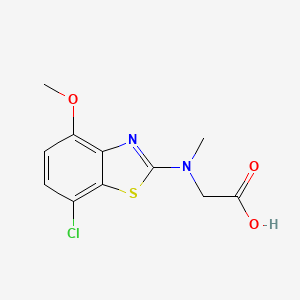
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426620.png)
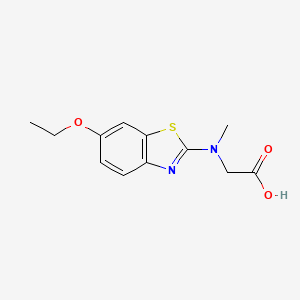
![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)
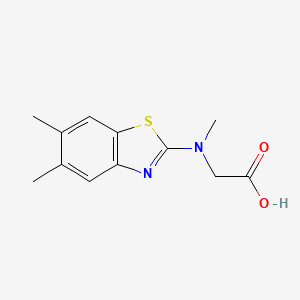
![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)
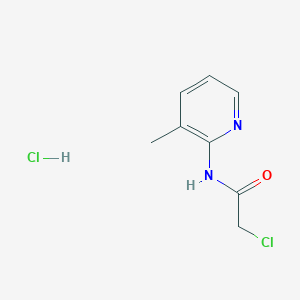
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)

